molecular formula C12H16N6O4S B2765513 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396880-61-7

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2765513
CAS No.: 1396880-61-7
M. Wt: 340.36
InChI Key: WPYHDUATBXPBBU-UHFFFAOYSA-N
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Description

This compound features a tetrazole ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) linked to a phenyl group, coupled with a sulfonamido-acetamide side chain. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The sulfonamido group contributes to hydrogen-bonding interactions, which may influence crystallinity and solubility .

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O4S/c1-16(23(3,21)22)8-11(19)13-9-4-6-10(7-5-9)18-12(20)17(2)14-15-18/h4-7H,8H2,1-3H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYHDUATBXPBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring and a sulfonamide moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C17H20N6O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be described as follows:

  • Tetrazole Ring : Known for diverse biological activities.
  • Phenyl Group : Provides stability and potential interaction sites.
  • Sulfonamide Moiety : Often associated with antibacterial activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Binding : It could interact with receptors modulating various biological responses, including pain and inflammation.
  • Cellular Pathway Modulation : The compound may influence cellular signaling pathways related to immune responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it has potential against various bacterial strains. The presence of the sulfonamide group is particularly significant, as sulfonamides are well-known for their antibacterial properties.
  • Anti-inflammatory Properties : The tetrazole ring contributes to anti-inflammatory effects by inhibiting key inflammatory mediators.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideSimilar tetrazole structureAntimicrobial
N-(1-benzyl)-N'-phenylureaUrea instead of amideHerbicidal
3-amino-N-(4-chlorophenyl)-2-thiazolidinoneThiazolidinone ringAnticancer

These compounds share structural similarities with this compound and have demonstrated various biological activities that support further investigation into the latter's potential.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrazole Ring : Reacting appropriate precursors under acidic conditions.
  • Coupling Reactions : Utilizing coupling reagents to attach the tetrazole moiety to the phenyl group and subsequently to the sulfonamide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Cores

The compound shares functional group similarities with 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (). Key differences include:

  • Tetrazole vs.

Table 1: Structural Comparison

Feature Target Compound 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide
Core Heterocycle Tetrazole (1H-tetrazol-1-yl) Oxadiazole (1,3,4-oxadiazol-2-yl)
Hydrogen-Bond Donors 1 (N–H in tetrazole) 2 (N–H in thiazole and propanamide)
Side Chain Rigid methylsulfonamido-acetamide Flexible thiazole-propanamide
Synthetic Route Likely involves tetrazole cyclization (inferred) Multi-step: hydrazine reflux, CS2/KOH condensation

Key Challenges :

  • Tetrazole Stability : The 5-oxo-tetrazole group may undergo hydrolysis under acidic conditions, necessitating protective strategies during synthesis .
  • Sulfonamido Reactivity : The N-methylmethylsulfonamido group is less nucleophilic than primary sulfonamides, reducing unwanted alkylation side reactions .
Physicochemical Properties

While direct data for the target compound are absent, comparisons can be drawn:

  • Solubility: The sulfonamido group enhances aqueous solubility compared to non-polar analogues (e.g., ’s benzyl-tetrazole derivatives) .
  • Crystallinity : The phenyl-tetrazole core likely forms stable crystals via N–H···O hydrogen bonds, as observed in Etter’s graph-set analysis () .

Table 2: Property Comparison

Property Target Compound N-Benzyl-tetrazole Derivatives ()
LogP (Predicted) ~1.8 (moderately lipophilic) ~3.2 (highly lipophilic)
Hydrogen-Bond Acceptors 6 4
Melting Point Likely >200°C (tetrazole stability) ~150–170°C (flexible side chains reduce packing)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the tetrazole ring followed by coupling with the acetamide moiety. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen .
  • Tetrazole ring activation : Employ sodium hydride or potassium carbonate as a base in DMSO or ethanol at 60–80°C to prevent decomposition of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify sulfonamide protons (δ 3.1–3.3 ppm) and tetrazole carbonyl (δ 165–170 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), hydrogen bonding networks analyzed via Mercury software .
  • HPLC-MS : C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer :

  • Functional group variation : Synthesize analogs with modified sulfonamide (e.g., N-ethyl instead of N-methyl) or tetrazole substituents (e.g., 5-thio vs. 5-oxo).
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular uptake : LC-MS quantification in HEK-293 or HeLa cells after 24-hour exposure .
  • Data correlation : Use multivariate analysis (e.g., PCA) to link logP values (calculated via ChemAxon) with cytotoxicity .

Q. What computational strategies are effective for modeling target interactions?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., COX-2). Focus on hydrogen bonds between the tetrazole carbonyl and Arg120 .
  • MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes over 100 ns .
  • QM/MM : Gaussian 16 (B3LYP/6-31G*) to calculate electronic properties of the sulfonamide group’s electron-withdrawing effects .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Assay validation : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 10% FBS) to rule out buffer interference .
  • Structural analogs : Test derivatives (e.g., phenyl vs. 4-fluorophenyl substitution) to isolate contributions of specific functional groups .
  • Purity verification : Use DSC (differential scanning calorimetry) to confirm absence of polymorphic forms affecting bioavailability .

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